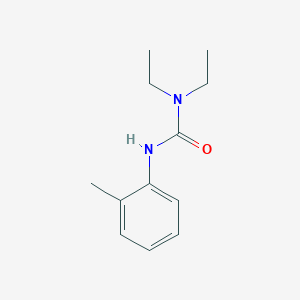
2-((1-(4-Chlorobenzyl)piperidin-4-yl)thio)quinoline dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-(4-Chlorobenzyl)piperidin-4-yl)thio)quinoline dihydrochloride is a chemical compound with the molecular formula C21H23Cl3N2S and a molecular weight of 441.854 g/mol . This compound is known for its unique structure, which combines a quinoline core with a piperidine ring and a chlorobenzyl group. It is often used in scientific research due to its potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-Chlorobenzyl)piperidin-4-yl)thio)quinoline dihydrochloride typically involves multiple steps. One common method includes the reaction of 4-chlorobenzyl chloride with piperidine to form 1-(4-chlorobenzyl)piperidine. This intermediate is then reacted with 2-chloroquinoline in the presence of a base to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-((1-(4-Chlorobenzyl)piperidin-4-yl)thio)quinoline dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can modify the quinoline or piperidine rings.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the chlorobenzyl group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
2-((1-(4-Chlorobenzyl)piperidin-4-yl)thio)quinoline dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-((1-(4-Chlorobenzyl)piperidin-4-yl)thio)quinoline dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Tert-butylphenyl)-4-(4-methyl-1-piperazinyl)quinoline dihydrochloride
- 2-(4-Tert-butylphenyl)-4-(2-methyl-1-piperidinyl)quinoline hydrochloride
- 2-(4-(3,4,5-Trimethoxybenzoyl)-1-piperazinyl)quinoline hydrochloride
Uniqueness
2-((1-(4-Chlorobenzyl)piperidin-4-yl)thio)quinoline dihydrochloride is unique due to its specific combination of a quinoline core, piperidine ring, and chlorobenzyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
882865-07-8 |
|---|---|
Molekularformel |
C21H23Cl3N2S |
Molekulargewicht |
441.8 g/mol |
IUPAC-Name |
2-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]sulfanylquinoline;dihydrochloride |
InChI |
InChI=1S/C21H21ClN2S.2ClH/c22-18-8-5-16(6-9-18)15-24-13-11-19(12-14-24)25-21-10-7-17-3-1-2-4-20(17)23-21;;/h1-10,19H,11-15H2;2*1H |
InChI-Schlüssel |
OXAJJIVNRHSLQH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1SC2=NC3=CC=CC=C3C=C2)CC4=CC=C(C=C4)Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 3-phenyl-7-(3-(3-(3-(trifluoromethyl)phenyl)ureido)benzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11957421.png)
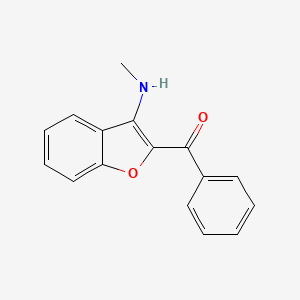
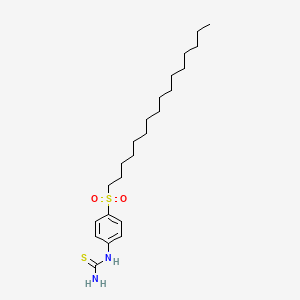
![2-methoxy-4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl 3,4-dichlorobenzoate](/img/structure/B11957435.png)

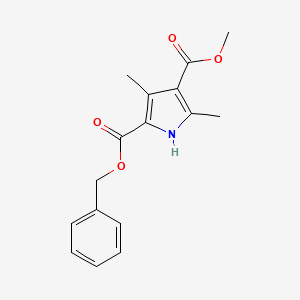


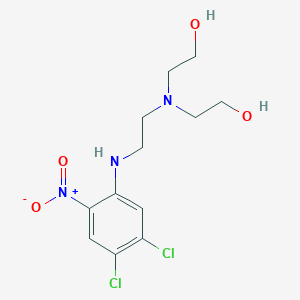
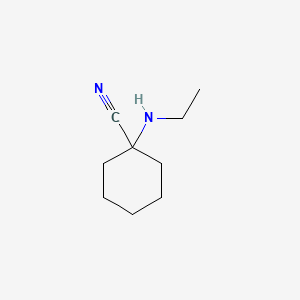
![4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl 4-fluorobenzoate](/img/structure/B11957458.png)
